molecular formula C15H11F3N4O2S B2857841 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034320-63-1

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Katalognummer: B2857841
CAS-Nummer: 2034320-63-1
Molekulargewicht: 368.33
InChI-Schlüssel: FUAQMXUHAQOPMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034529-99-0) is a synthetic small molecule with a molecular formula of C15H11F3N4O2S and a molecular weight of 368.33 g/mol . This compound is built around a fused thieno[2,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known to confer significant biological activity. The structure is further functionalized with a 6-(trifluoromethyl)nicotinamide group linked via an ethyl chain, making it a compelling candidate for investigative pharmacology and drug discovery research . The thienopyrimidine core of this compound is associated with a diverse range of biological activities. Research on analogous structures has demonstrated potent cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MBA-MD-231 (breast cancer), with studies showing that some derivatives can induce caspase-dependent apoptosis . Furthermore, the thienopyrimidine scaffold has been explored as a novel framework for inhibiting specific therapeutic targets, such as the cysteine protease falcipain-2 in Plasmodium falciparum , indicating potential application in anti-malarial research . The presence of the trifluoromethyl group on the nicotinamide moiety is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate membrane permeability. This combination of features makes this compound a valuable chemical tool for researchers studying oncology, infectious diseases, and enzyme inhibition mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)12(23)19-4-5-22-8-21-13-10(14(22)24)3-6-25-13/h1-3,6-8H,4-5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAQMXUHAQOPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs are compared in Table 1.

Compound Name / ID Core Structure Key Substituents Biological Target / Activity Reference
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide (Target Compound) Thieno[2,3-d]pyrimidin-4-one Ethyl-linked 6-(trifluoromethyl)nicotinamide Kinase inhibition (inferred)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide, thio-linked pyrimidine COX-2, iNOS, ICAM-1 inhibition
2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Compound 4) Thieno[2,3-d]pyrimidin-4-one Acetohydrazide, thiophen-2-yl at position 5 Anti-breast cancer (MCF-7 cell line)
N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 8) Benzothieno[3,2-d]pyrimidin-4-one Cyclohexylthio, methanesulfonamide Anti-inflammatory (PGE2 suppression)
N′-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide derivatives Thieno[2,3-d]pyrimidin-4-one Benzylidene hydrazone, acetohydrazide c-Met kinase inhibition

Key Observations :

  • Core Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core is shared with anti-cancer derivatives (e.g., Compound 4), while benzothieno[3,2-d]pyrimidin-4-one analogs (e.g., Compound 8) are optimized for anti-inflammatory activity .
  • Substituent Impact : The trifluoromethyl group in the target compound distinguishes it from sulfonamide (e.g., Compound 8) or thio-linked derivatives (e.g., Compound 4), which prioritize hydrogen bonding or hydrophobic interactions .

Pharmacological Activity Profiles

Anti-Cancer Activity
  • Target Compound: Likely targets kinases (e.g., c-Met) due to structural similarity to derivatives reported by Zhao et al. (2011), where thieno[2,3-d]pyrimidine derivatives showed IC50 values < 100 nM against c-Met .
  • Hydrazone Derivatives (Compound 6/7) : Exhibit cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 8–15 μM, attributed to hydrazone-mediated apoptosis .
Anti-Inflammatory Activity
  • Benzothieno Derivatives (Compounds 1, 8): Suppress COX-2 (70–90% inhibition at 10 μM) and PGE2 (50–70% reduction) in keratinocytes and macrophages .

Vorbereitungsmethoden

Cyclization of Thiophene Derivatives

The thieno[2,3-d]pyrimidinone ring system is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, ethyl 2-aminothiophene-3-carboxylate reacts with urea under reflux conditions to yield 4-hydroxythieno[2,3-d]pyrimidine, which is subsequently oxidized to the 4-oxo derivative.

Example Protocol
A mixture of ethyl 2-aminothiophene-3-carboxylate (10 mmol) and urea (12 mmol) in ethanol is refluxed for 8 hours. The product, 4-hydroxythieno[2,3-d]pyrimidine, is isolated by filtration (yield: 75–80%). Oxidation with hydrogen peroxide in acetic acid furnishes the 4-oxo derivative.

Introduction of the 2-Aminoethyl Side Chain

Alkylation at the N3 Position

The ethylamine linker is introduced via alkylation of the thieno[2,3-d]pyrimidinone’s N3 position. Chloroethylamine or its protected derivatives (e.g., Boc-protected) are commonly used.

Procedure from Patent Literature
In a 250 mL reactor, 4-oxothieno[2,3-d]pyrimidine (10 mmol) is treated with 2-chloroethylamine hydrochloride (12 mmol) and sodium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (yield: 68%).

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Halogenation and Trifluoromethylation

6-(Trifluoromethyl)nicotinic acid is synthesized via directed metallation of nicotinic acid derivatives followed by trifluoromethylation. A reported method involves:

  • Lithiation of methyl nicotinate at the 6-position using LDA.
  • Reaction with trifluoromethyl iodide.
  • Hydrolysis of the methyl ester to the carboxylic acid.

Optimized Conditions
Methyl nicotinate (5 mmol) is treated with LDA (10 mmol) at −78°C in THF, followed by addition of trifluoromethyl iodide (6 mmol). After warming to room temperature, the mixture is hydrolyzed with 2N HCl to yield 6-(trifluoromethyl)nicotinic acid (yield: 62%).

Amide Coupling to Form the Target Compound

Activation of 6-(Trifluoromethyl)nicotinic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for coupling.

Acyl Chloride Formation
6-(Trifluoromethyl)nicotinic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.

Coupling with 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

The amine intermediate is coupled with the activated nicotinic acid derivative using a peptide coupling agent such as HATU or EDCl.

HATU-Mediated Coupling
To a solution of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (1 mmol) in DMF, HATU (1.2 mmol) and DIPEA (3 mmol) are added. After stirring for 10 minutes, 6-(trifluoromethyl)nicotinoyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via preparative HPLC (yield: 74%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.94 (s, 1H, pyrimidine H), 8.72 (d, J = 8.2 Hz, 1H, pyridine H), 8.25 (s, 1H, thiophene H), 7.89 (d, J = 8.2 Hz, 1H, pyridine H), 4.32 (t, J = 6.5 Hz, 2H, NCH₂), 3.68 (t, J = 6.5 Hz, 2H, NHCH₂).
  • LC-MS : m/z 424.1 [M+H]⁺ (calculated for C₁₆H₁₂F₃N₄O₂S: 424.07).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Cyclization (Step 2.1) 75–80 95 Scalable, minimal byproducts
Alkylation (Step 3.1) 68 90 Compatible with unprotected amines
HATU Coupling (Step 5.2) 74 98 High efficiency, mild conditions

Challenges and Optimization Opportunities

  • Low Yield in Trifluoromethylation : The trifluoromethylation step (Step 4.1) often suffers from moderate yields due to side reactions. Alternative reagents like TMSCF₃ may improve efficiency.
  • Amine Protection : Using Boc-protected ethylamine in Step 3.1 could prevent side reactions during alkylation, though deprotection adds an extra step.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.